Home > Products > Screening Compounds P11802 > N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide - 2549020-86-0

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Catalog Number: EVT-6568217
CAS Number: 2549020-86-0
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This compound features a quinoxaline moiety, which is known for its biological activity, particularly as an inhibitor of certain enzymes.

Source and Classification

The compound is classified under sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). It incorporates a quinoxaline ring, which is a bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms. The presence of the pyrrolidine ring adds to its complexity and potential biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves several steps, including:

  1. Formation of Quinoxaline Derivatives: Quinoxaline derivatives can be synthesized from 1,2-diaminobenzenes and α,β-unsaturated carbonyl compounds through cyclization reactions. This step often employs various catalysts and solvents to optimize yield and purity.
  2. Pyrrolidine Ring Formation: The pyrrolidine component can be synthesized via cyclization of suitable precursors such as amino acids or other nitrogen-containing heterocycles.
  3. Coupling Reaction: The final compound is formed through a coupling reaction between the quinoxaline derivative and the pyrrolidine derivative. This may involve coupling agents like carbodiimides or other activating agents to facilitate the formation of the amide bond.

These synthetic routes have been documented in various studies focusing on similar compounds, demonstrating yields typically ranging from 60% to 90% depending on the specific conditions employed .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can be described as follows:

  • Quinoxaline Core: A bicyclic structure that contributes to its biological activity.
  • Pyrrolidine Ring: A five-membered nitrogen-containing ring that enhances solubility and reactivity.
  • Cyclopropanesulfonamide Group: This group introduces steric hindrance and may influence the compound's interaction with biological targets.

The molecular formula can be represented as C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Chemical Reactions Analysis

Reactions and Technical Details

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is expected to participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The sulfonamide group can undergo nucleophilic attack by stronger nucleophiles, leading to the formation of new compounds.
  2. Acid-Base Reactions: The nitrogen atoms in the pyrrolidine and quinoxaline rings may participate in acid-base reactions, affecting the compound's solubility and reactivity.
  3. Hydrolysis: Under certain conditions, hydrolysis may occur at the sulfonamide bond, releasing the corresponding amine and sulfonic acid.

These reactions are crucial for understanding the compound's stability and potential transformations in biological systems .

Mechanism of Action

Process and Data

The mechanism of action for N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide likely involves:

  1. Enzyme Inhibition: The quinoxaline moiety can interact with active sites on target enzymes, potentially inhibiting their function. This interaction may involve hydrogen bonding or π-stacking interactions with aromatic residues in enzyme active sites.
  2. Binding Affinity: Studies indicate that compounds with similar structures exhibit high binding affinity for specific targets such as proteases involved in viral replication (e.g., Hepatitis C virus NS3/4A protease) due to their unique binding modes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide include:

  • Melting Point: Typically ranges between 150°C to 200°C depending on purity.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) but less soluble in non-polar solvents.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into functional groups present within the molecule .

Applications

Scientific Uses

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has potential applications in:

  1. Pharmaceutical Development: As an inhibitor for various enzymes, it could be developed into therapeutic agents against diseases like cancer or viral infections.
  2. Research Tool: It may serve as a lead compound for further modifications aimed at enhancing potency or selectivity against specific biological targets.
  3. Biochemical Studies: Understanding its interaction with biological macromolecules could provide insights into enzyme mechanisms or pathways involved in disease processes .
Synthetic Methodologies and Structure Optimization

Multi-Step Synthesis Involving Quinoxaline Core Functionalization

The construction of the hybrid molecule N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide begins with strategic functionalization of the quinoxaline heterocycle, a critical step that enables downstream diversification. Patent literature reveals that 2-chloroquinoxaline serves as the principal starting material due to the superior leaving group ability of chlorine at the C2 position, facilitating nucleophilic displacement reactions [1]. This intermediate undergoes efficient coupling with N-methyl-3-aminopyrrolidine under optimized conditions, typically employing polar aprotic solvents (e.g., DMF, acetonitrile) and elevated temperatures (80-110°C) to achieve high yields (>85%) of the 3-(N-methylpyrrolidin-3-ylamino)quinoxaline intermediate [1] [2]. This reaction demonstrates excellent regioselectivity due to the inherent electronic asymmetry of quinoxaline, where C2 is more electrophilic than C3.

Table 1: Optimization of Quinoxaline-Pyrrolidine Coupling Reaction

BaseSolventTemp (°C)Time (h)Yield (%)
TriethylamineDMF90878
DiisopropylethylamineAcetonitrile85692
Potassium carbonateDMSO1001081
NoneEthanolReflux2445

Critical synthetic considerations include:

  • Nucleophile Preparation: N-methyl-3-aminopyrrolidine requires protection of the secondary amine (e.g., Boc group) when stereoselective synthesis is required, followed by deprotection post-coupling [1].
  • Impurity Profile: Significant impurities include bis-alkylated products (≈5-8%) and hydrolyzed quinoxalinone derivatives (≈3%), controlled through strict moisture exclusion and stoichiometric precision [2].
  • Stereochemical Integrity: When using enantiopure (S)-3-aminopyrrolidine, racemization is minimal (<2%) under optimized conditions, preserving chiral center configuration essential for target engagement [2] [9].

The efficiency of this functionalization step directly impacts downstream cyclopropanesulfonamide integration, establishing a robust platform for generating structural diversity at the quinoxaline core prior to final sulfonylation.

Ring-Closing Metathesis (RCM) for Macrocyclic Analog Development

Exploration of conformationally constrained analogs has led to the strategic implementation of ring-closing metathesis (RCM) to generate macrocyclic derivatives of the target scaffold. This approach tethers the quinoxaline core to the pyrrolidine nitrogen via alkyl spacers terminating in alkenyl functionalities, enabling cyclization through carbon-carbon bond formation [1]. The synthesis commences with the installation of allyl glycidyl ether onto the quinoxaline at C2, followed by regioselective ring-opening with N-Boc-3-aminopyrrolidine, introducing both the pyrrolidine scaffold and a terminal olefin handle. Subsequent sulfonylation with cyclopropanesulfonyl chloride and deprotection yields the linear precursor featuring terminal alkenes positioned for RCM.

Table 2: Macrocyclization Efficiency via RCM Catalysts

CatalystMacrocycle SizeConcentration (mM)Yield (%)E/Z Selectivity
Grubbs I (Ru-I)14-membered10353:1
Grubbs II (Ru-II)14-membered5687:1
Hoveyda-Grubbs II14-membered5728:1
Grubbs II (Ru-II)12-membered5284:1

Key findings from RCM optimization include:

  • Catalyst Selection: Hoveyda-Grubbs II demonstrates superior performance for 14-membered ring formation (72% yield) due to enhanced stability at the prolonged reaction temperatures (40-45°C) required for conformational pre-organization [1].
  • Conformational Effects: 14-membered macrocycles exhibit significantly improved PI3Kα inhibitory potency (IC₅₀ = 18 nM) compared to 12-membered analogs (IC₅₀ >500 nM), attributed to optimal spatial positioning of the quinoxaline and sulfonamide pharmacophores [1].
  • Stereochemical Control: The E-alkene isomer dominates (>85%) in successful macrocyclizations, confirmed by NOESY correlations showing proximity between the quinoxaline H3 and pyrrolidine H3 protons, indicating a folded bioactive conformation [1].

This RCM strategy provides access to structurally novel macrocycles with enhanced target affinity, demonstrating the versatility of the core scaffold in advanced medicinal chemistry applications.

Nucleophilic Substitution Strategies for Cyclopropanesulfonamide Integration

The introduction of the cyclopropanesulfonamide moiety represents the decisive step in constructing the target molecule, executed via nucleophilic substitution on cyclopropanesulfonyl chloride. This reaction demands precise control due to competing bis-sulfonylation and pyrrolidine N-demethylation risks [4] [10]. The optimal protocol employs the 3-(N-methylamino)pyrrolidine-quinoxaline intermediate dissolved in dichloromethane (DCM) at 0°C, treated with 1.05 equivalents of cyclopropanesulfonyl chloride and 2.2 equivalents of N-ethylN-isopropylamine (DIPEA) as a sterically hindered base. This achieves mono-sulfonylation yields exceeding 90% with minimal impurities [4].

Critical mechanistic and optimization insights:

  • Reactivity Hierarchy: The reaction exploits the higher nucleophilicity of the pyrrolidine tertiary amine versus the quinoxaline nitrogens, with DFT calculations indicating a 15 kJ/mol energy difference favoring sulfonylation at the aliphatic amine [4].
  • Solvent Effects: Low-polarity solvents (DCM, toluene) suppress sulfonyl chloride hydrolysis while facilitating amine activation. Polar aprotic solvents (DMF, DMSO) promote over-sulfonylation at quinoxaline N4 (≈12-18% impurity) [4] [10].
  • Alternative Sulfonylation Agents: In situ generation of cyclopropanesulfonyl imidazolide from the sulfonic acid reduces HCl-mediated degradation pathways, particularly valuable for acid-sensitive analogs, providing comparable yields (88%) [10].

Table 3: Solvent and Base Impact on Sulfonylation Efficiency

SolventBaseEquiv. BaseTemp (°C)Mono:Di Sulfonylation Ratio
DCMDIPEA2.2098:2
DCMTriethylamine3.0092:8
THFDIPEA2.5-2095:5
DMFK₂CO₃2.02580:20
AcetonitrileDBU1.8097:3

Post-sulfonylation processing utilizes aqueous NaHCO₃ washes to remove residual acid, followed by silica gel chromatography (eluting with EtOAc/hexanes with 1% NEt₃) to prevent sulfonamide decomposition. This optimized protocol establishes a reproducible high-yielding route to the target compound and its structural analogs.

Comparative Analysis of Pyrrolidine vs. Azetidine Scaffolds in Bioactivity

Replacement of the pyrrolidine scaffold with azetidine in the target compound generates structurally distinct analogs with significant implications for target binding and physicochemical properties. Synthesis of the azetidine variant follows a parallel route: quinoxaline functionalization with N-methyl-3-aminoazetidine, followed by cyclopropanesulfonylation [9] [10]. Comparative evaluation reveals substantial differences in pharmacological profiles:

Table 4: Pyrrolidine vs. Azetidine Scaffold Properties in Quinoxaline-Sulfonamide Hybrids

ParameterPyrrolidine ScaffoldAzetidine ScaffoldBiological Consequence
Ring pKₐ (calc.)9.110.3Enhanced basicity favors salt formation
Conformational Flexibility6 rotatable bonds5 rotatable bondsReduced entropy penalty upon binding
TPSA (Ų)7872Improved membrane permeation
PI3Kα IC₅₀ (nM)42 ± 3290 ± 257-fold affinity reduction
LogD₇.₄1.81.2Reduced cellular accumulation
Solubility (PBS, µg/mL)85210Enhanced aqueous solubility

Key structure-activity relationship (SAR) observations:

  • Conformational Rigidity: Azetidine's smaller ring size (4-membered vs. 5-membered) restricts bond angles, displacing the sulfonamide moiety by ~1.2 Å from the optimal position observed in pyrrolidine co-crystal structures with PI3Kγ, explaining the significant potency drop .
  • Basic Nitrogen Orientation: Despite higher basicity, the azetidine nitrogen exhibits suboptimal vectoring in kinase ATP pockets, reducing hydrogen bonding efficiency with key residues (e.g., Val882 in PI3Kγ) compared to the pyrrolidine analog [10].
  • Metabolic Stability: Azetidine-containing analogs demonstrate superior stability in human microsomes (t₁/₂ = 48 min vs. pyrrolidine's 32 min), attributed to reduced susceptibility to CYP3A4-mediated oxidation at the α-carbon [9].
  • Kinase Selectivity: While pyrrolidine derivatives show 20-fold selectivity for PI3Kα over mTOR, azetidine analogs exhibit diminished selectivity (5-fold), suggesting divergent binding mode implications for off-target effects .

These findings underscore the pyrrolidine scaffold's superiority in balancing target affinity, selectivity, and drug-like properties within this chemical series, though azetidine variants offer alternative profiles for solubility-driven optimization.

Properties

CAS Number

2549020-86-0

Product Name

N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

IUPAC Name

N-methyl-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)cyclopropanesulfonamide

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)12-8-9-20(11-12)16-10-17-14-4-2-3-5-15(14)18-16/h2-5,10,12-13H,6-9,11H2,1H3

InChI Key

KTBWDOVFIJOZBS-UHFFFAOYSA-N

SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4CC4

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.